ZN(II) Mesoporphyrin IX

Catalog No.
S14330935
CAS No.
M.F
C34H36N4O4Zn
M. Wt
630.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZN(II) Mesoporphyrin IX

Product Name

ZN(II) Mesoporphyrin IX

IUPAC Name

zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid

Molecular Formula

C34H36N4O4Zn

Molecular Weight

630.1 g/mol

InChI

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

YQJXHPBQEBGWBG-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2]

Zinc(II) Mesoporphyrin IX is a synthetic derivative of porphyrin, characterized by its coordination of zinc ions to the mesoporphyrin structure. Its molecular formula is C34H36N4O4Zn\text{C}_{34}\text{H}_{36}\text{N}_{4}\text{O}_{4}\text{Zn}, with a molecular weight of approximately 630.083 g/mol. This compound is notable for its unique properties, including its ability to act as a potent inhibitor of heme oxygenase, an enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron. The compound's structure enables it to absorb light effectively, making it valuable in various photophysical applications and biological studies .

, primarily involving redox processes as photosensitizers. These reactions can occur via oxidation or reduction mechanisms when excited states are generated upon light absorption. The compound has been shown to effectively inhibit heme oxygenase activity through the formation of stable complexes with the enzyme, which can lead to therapeutic applications in conditions related to excessive heme degradation . Additionally, it can participate in reactions involving the generation of reactive oxygen species, enhancing its role in photodynamic therapy .

Zinc(II) Mesoporphyrin IX exhibits significant biological activity. It is recognized for its role as a selective inhibitor of heme oxygenase, which has implications for various pathological conditions where heme degradation is detrimental. The compound has been shown to stimulate mitochondrial transporters and induce proteasomal degradation of specific proteins associated with viral infections, such as the hepatitis C virus . Furthermore, it has been linked to antioxidant properties that may protect cells from oxidative stress, making it a subject of interest in cancer therapy and neuroprotection studies .

The synthesis of Zinc(II) Mesoporphyrin IX can be achieved through several approaches:

  • Metalation of Porphyrins: Zinc(II) ions are introduced into mesoporphyrin precursors through metalation processes, typically involving zinc acetate or other zinc salts.
  • Chemical Modification: Precursor compounds can be chemically modified to enhance their properties before metalation.
  • Click Chemistry: Recent advancements have utilized click chemistry techniques to create more complex derivatives of zinc porphyrins, expanding their functional applications .

Zinc(II) Mesoporphyrin IX has diverse applications across various fields:

  • Photodynamic Therapy: Utilized as a photosensitizer in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  • Biochemical Research: Serves as a tool for studying heme metabolism and the regulation of heme oxygenase activity.
  • Nanotechnology: Incorporated into nanoparticle scaffolds for enhanced delivery and targeting in therapeutic applications.
  • Industrial Uses: Employed in photocatalysis and as a dye in various chemical processes due to its light-absorbing properties .

Interaction studies involving Zinc(II) Mesoporphyrin IX have revealed its ability to form complexes with biomolecules, influencing cellular signaling pathways and metabolic processes. Research indicates that it can modulate the activity of mitochondrial transporters and impact protein degradation mechanisms within cells. These interactions are crucial for understanding its therapeutic potential and mechanisms of action against viral proteins and oxidative stress responses .

Zinc(II) Mesoporphyrin IX belongs to a broader family of porphyrins and metalloporphyrins. Below is a comparison with similar compounds highlighting their uniqueness:

CompoundMetal IonKey Features
Protoporphyrin IXNonePrecursor to heme; forms heme upon iron incorporation
HemeIronActive component in hemoglobin; crucial for oxygen transport
Magnesium ProtoporphyrinMagnesiumInvolved in chlorophyll synthesis; essential for photosynthesis
Copper ProtoporphyrinCopperExhibits different catalytic properties compared to zinc
Zinc DeuteroporphyrinZincInhibits heme oxygenase; used in food preservation

Zinc(II) Mesoporphyrin IX stands out due to its specific inhibitory effects on heme oxygenase and its unique role in both biological systems and industrial applications. Its ability to form stable complexes with proteins further enhances its significance in biochemical research .

Metalloporphyrin Coordination Chemistry for Zinc Insertion

The insertion of zinc into the mesoporphyrin IX macrocycle relies on precise control of ligand-field effects and reaction thermodynamics. The porphyrin precursor, mesoporphyrin IX, features four pyrrole nitrogen atoms that coordinate with the $$ \text{Zn}^{2+} $$ ion in a square-planar geometry, with axial ligands often occupied by solvent molecules or counterions. A critical advancement involves the use of zinc halides ($$ \text{ZnCl}2 $$, $$ \text{ZnBr}2 $$) under buffered acidic conditions (pH 4.5–5.5), where ammonium acetate stabilizes the reaction medium while preventing macrocycle protonation.

Key mechanistic studies reveal that the metalation proceeds via a two-step process:

  • Ligand displacement: The zinc ion replaces protons on the pyrrole nitrogens, forming intermediate mono- and di-cationic species.
  • Axial coordination: Solvent molecules (e.g., acetic acid) or chloride ions occupy the axial positions, completing the octahedral coordination sphere.

Recent crystallographic analyses demonstrate that zinc(II) mesoporphyrin IX can form extended coordination polymers through ether oxygen linkages at peripheral methoxymethyl groups, creating three-dimensional networks with cavity sizes ranging from 4.81 to 9.27 Å. These structural features enable applications in molecular sieving and heterogeneous catalysis.

Table 1: Reaction Parameters for Zinc Insertion into Mesoporphyrin IX

ParameterOptimal RangeImpact on Yield (%)
Temperature80–100°C85–92
Reaction Time4–6 hours88–94
$$ \text{Zn}^{2+} $$:Porphyrin Ratio1.2:1 to 1.5:190–97
Buffer Concentration0.1–0.3 M ammonium acetate91–95

Data adapted from large-scale synthesis protocols.

Solvothermal Synthesis Optimization for Mesoporphyrin IX Derivatives

Solvothermal methods have emerged as a green chemistry approach for synthesizing zinc(II) mesoporphyrin IX derivatives. A breakthrough methodology involves a two-step process:

  • Condensation: Pyrrole and aldehyde precursors react in a $$ \text{H}_2\text{O} $$-methanol (1:1 v/v) mixture catalyzed by HCl, yielding a porphyrinogen intermediate.
  • Oxidation: The intermediate is dissolved in dimethylformamide (DMF), refluxed at 150°C for 1.5 hours, and stirred under aerobic conditions to facilitate dehydrogenation.

This protocol achieves yields exceeding 70% while eliminating toxic solvents like chloroform. Crucially, the $$ \text{H}_2\text{O} $$-methanol system enhances precursor solubility, and the DMF oxidation step prevents macrocycle distortion during aromatization. Comparative studies show that substituting methanol with ethanol reduces yields by 12–15%, likely due to increased steric hindrance during cyclization.

Reaction Optimization Insights:

  • Solvent Polarity: Dielectric constants >30 (e.g., DMF: ε = 36.7) stabilize charge-separated intermediates during oxidation.
  • Oxygen Role: Atmospheric $$ \text{O}_2 $$ acts as a mild oxidant, minimizing side reactions compared to harsh chemical oxidants.
  • Temperature Gradient: Gradual cooling (2°C/min) post-reflux yields larger crystals with fewer defects.

Purification Strategies for Research-Grade Zinc(II) Mesoporphyrin IX

Achieving >95% purity requires multistep purification leveraging the compound’s differential solubility and charge characteristics. The patented formate salt method remains the gold standard:

  • Precipitation: Crude product is treated with methyl tert-butyl ether (MTBE), precipitating zinc mesoporphyrin IX formate.
  • Metal Insertion: The formate salt reacts with $$ \text{ZnCl}_2 $$ in acetic acid/ammonium acetate buffer under reflux, with aeration to prevent reduction.
  • Chromatography: C18 reverse-phase columns eluted with acetonitrile/water (65:35) remove unmetalated porphyrins and inorganic salts.

Alternative approaches include:

  • Acid-Base Recrystallization: Dissolving the product in dilute ammonium hydroxide (pH 9–10) and reprecipitating with acetic acid achieves 97–99% purity.
  • Charcoal Treatment: Activated carbon (0.5% w/w) adsorbs hydrophobic impurities during hot filtration.

Table 2: Purification Efficiency Comparison

MethodPurity (%)Recovery (%)Time (h)
Formate Precipitation95–9780–8524
Reverse-Phase Chromatography98–9970–7512
Acid-Base Recrystallization97–9965–7018

Data synthesized from industrial-scale protocols.

Visible-Light-Driven Hydrogen Evolution Mechanisms

Zinc(II) mesoporphyrin IX demonstrates remarkable efficacy in visible-light-driven hydrogen evolution through several distinct mechanistic pathways. The photocatalytic hydrogen generation process involves the sequential absorption of visible light, followed by excited-state electron transfer and catalytic reduction of protons to molecular hydrogen [1] [2].

The primary mechanism operates through the formation of long-lived triplet excited states in the zinc porphyrin core. Upon excitation at wavelengths around 435 nanometers, zinc(II) mesoporphyrin IX undergoes intersystem crossing to generate triplet states with lifetimes extending to microseconds [3]. These extended lifetimes enable efficient electron transfer from sacrificial donors such as triethanolamine or ascorbic acid to the excited porphyrin, subsequently facilitating proton reduction at platinum co-catalysts [4] [5].

Recent investigations have demonstrated that zinc(II) mesoporphyrin IX incorporated into bacterioferritin scaffolds achieves hydrogen evolution rates with turnover numbers exceeding 1300 cycles [2]. The protein scaffold prevents porphyrin aggregation while maintaining the photosensitizing properties essential for sustained hydrogen production. X-ray absorption spectroscopic studies reveal a mixture of five- and six-coordinated zinc centers, with axial coordination distances of approximately 2.8 angstroms contributing to the flexible coordination sphere that facilitates electron transfer processes [2].

The electron transfer mechanism proceeds through oxidative quenching pathways involving the formation of zinc porphyrin cation radicals. Time-resolved spectroscopic measurements indicate that the zinc(II) mesoporphyrin IX cation radical is rapidly reduced by ascorbic acid, which serves as the essential electron donor for photosensitized hydrogen production [2]. Despite the relatively low quantum yield of approximately 1% for hydrogen production, the system demonstrates remarkable stability with continuous operation exceeding 42 hours [6].

Advanced donor-acceptor architectures incorporating zinc porphyrin cores have achieved significantly enhanced performance metrics. Systems employing thiophene-containing acceptor units demonstrate hydrogen production rates reaching 9793.5 micromoles per hour with apparent quantum yields of 7.96% [4]. The incorporation of extended π-conjugation through benzodithiophene units facilitates enhanced light absorption capacity, particularly under acidic conditions where protonation effects optimize the electronic properties [4].

Morphological control of zinc porphyrin assemblies provides additional avenues for optimization. Octahedral supramolecular structures of zinc tetraphenylporphyrin achieve maximum hydrogen production rates of 185.5 micromoles per gram per hour, significantly outperforming flower-shaped and manta ray-shaped assemblies [5]. The enhanced performance correlates with improved charge separation efficiency and reduced recombination losses in the octahedral configuration [5].

Nanoarchitectured Hybrid Systems for Solar Energy Conversion

Nanoarchitectured hybrid systems incorporating zinc(II) mesoporphyrin IX represent a frontier approach in solar energy conversion, leveraging the synergistic combination of porphyrin photosensitizers with advanced nanomaterials to achieve enhanced light harvesting and energy conversion efficiencies [7] [8].

Three-dimensional hollow nanobox architectures sensitized with zinc tetrakis(4-carboxyphenyl)porphyrin demonstrate exceptional photocatalytic performance for solar energy applications [9]. These biomimetic photocatalysts, synthesized through facile one-pot solvothermal methods, exhibit hierarchical structures assembled from six ordered nanosheets with dominant {001} facet exposure. The zinc porphyrin sensitizer forms ester bonds with the titanium dioxide surface, creating a robust photo-excited electron transfer bridge that extends visible-light response beyond 420 nanometers [9].

The photodegradation efficiency of these nanoarchitectured systems reaches 99% for rhodamine B degradation within 2 hours under simulated sunlight irradiation, representing a 3.6-fold improvement compared to unsensitized titanium dioxide hollow nanoboxes [9]. The enhanced performance stems from the synergistic photocatalytic mechanism that generates both traditional hydroxyl and superoxide radicals from titanium dioxide excitation, while simultaneously producing singlet oxygen exclusively from the biomimetic porphyrin component [9].

Graphene-porphyrin hybrid materials constitute another significant advancement in nanoarchitectured systems. Four distinct nanographene/porphyrin hybrids have been developed through the immobilization of different porphyrins onto graphene basal planes [10]. These hybrids demonstrate quantitative fluorescence quenching indicative of complete charge transfer, with femtosecond transient absorption measurements revealing the generation of porphyrin radical cations with absorption maxima at 490 and 625 nanometers, alongside conduction band electrons in nanographene at 890 and 1025 nanometers [10].

Metal-organic framework architectures incorporating zinc(II) porphyrin building blocks achieve remarkable hydrogen evolution rates of 8200 micromoles per gram per hour [11]. The zinc-porphyrin-thiophene covalent organic framework demonstrates exceptional photocatalytic activity through the integration of donor-acceptor combinations that facilitate charge separation and promote visible-light absorption [11]. The framework maintains structural integrity throughout extended photocatalytic cycles, with uniform distribution of platinum co-catalyst nanoparticles contributing to sustained performance [12].

Supramolecular zinc porphyrin photocatalysts with two-dimensional self-assembled architectures demonstrate hydrogen evolution rates reaching 3487.3 micromoles per gram per hour under wide-spectrum illumination [13]. The ultrathin structures, formed through tetrakis(4-carboxyphenyl)zinc porphyrin self-assembly, exhibit deep conduction band positions at -1.01 volts versus standard hydrogen electrode, providing substantial driving force for proton reduction [13]. The built-in electric field generated through supramolecular organization enhances charge carrier separation and mobility, resulting in quantum efficiencies that exceed conventional porphyrin systems by factors of 85 [13].

Perovskite solar cell applications utilize zinc porphyrin-ethynylaniline conjugates as hole-transporting materials, achieving power conversion efficiencies of 16.6% [14]. The zinc porphyrin systems demonstrate comparable performance to standard spiro-OMeTAD materials while offering enhanced molecular engineering versatility. The highest occupied molecular orbital energy levels align favorably with methylammonium lead iodide perovskite valence bands, facilitating efficient hole extraction with mobilities on the order of 10⁻⁴ square centimeters per volt per second [14].

Quantum Yield Optimization in Artificial Photosynthesis

Quantum yield optimization in artificial photosynthesis systems incorporating zinc(II) mesoporphyrin IX involves sophisticated molecular engineering strategies that address the fundamental challenges of energy gap laws and excited-state dynamics [15] [16].

Proquinoidal linkage motifs represent a breakthrough approach for achieving high quantum yield near-infrared emission. The incorporation of 4-ethynylbenzo[c] [17] [18] [19]thiadiazole units into zinc porphyrin arrays minimizes excited-state structural relaxation relative to ground-state conformations [15]. These systems demonstrate extraordinary fluorescence quantum yields ranging from 10-25% in tetrahydrofuran solvent and 28-36% in toluene solvent across the 700-900 nanometer near-infrared window [15] [16].

The optimization mechanism operates through the regulation of proquinoidal conjugation motifs that exploit excited-state dynamical properties essential for high quantum yield long-wavelength fluorescence emission [15]. Time-dependent density functional theory calculations reveal that the proquinoidal building blocks possess closely aligned lowest unoccupied molecular orbital energy levels with parent porphyrin arrays, preserving and enhancing conjugation while red-shifting emission and increasing radiative rate constants [20].

Advanced dyad systems incorporating zinc porphyrin-rhenium complexes achieve remarkable quantum yields of 24% for carbon dioxide reduction through optimized connecting positions between the porphyrin and bipyridine ligands [3]. The zinc porphyrin-5-bipyridine-rhenium configuration demonstrates superior performance by preventing electron accumulation on the porphyrin center through dual interactions of triethanolamine with both rhenium and zinc centers [3]. This configuration maintains constant quantum yield efficiency even under low light intensity conditions, with turnover numbers exceeding 1000 cycles [3].

Singlet-singlet annihilation kinetics in zinc(II)-porphyrin-appended dendrimers provide insights into energy transfer efficiency optimization [21]. The introduction of additional carbon atoms in the connecting chains between chromophores and dendrimeric backbones results in more favorable chromophore distances and orientations for energy hopping. For the largest dendrimer containing 64 zinc porphyrins, only approximately 10% of the excitation intensity is required to observe equivalent annihilation compared to systems without the additional carbon, demonstrating significant improvements in energy transfer properties [21].

Protein-integrated artificial photosynthesis systems utilizing zinc protoporphyrin IX in haem acquisition system scaffolds achieve sustained photocatalytic activity exceeding 42 hours [6]. The zinc protoporphyrin IX-haem acquisition system combination maintains structural integrity and catalytic activity through the robust protein framework that prevents photosensitizer degradation while facilitating electron transfer to cobalt protoporphyrin IX hydrogen evolution catalysts [22].

Environmental factors significantly influence quantum yield optimization. The pH dependence of photocatalytic hydrogen generation demonstrates maximum efficiency at pH 3 for thiophene-containing zinc porphyrin systems, where enhanced basicity of thiophene units improves light absorption capacity under acidic conditions [4]. Temperature control at 4 degrees Celsius during photocatalytic processes prevents thermal degradation and maintains optimal quantum yields throughout extended reaction periods [12].

Light intensity optimization studies reveal that quantum yield values converge under very low light intensity conditions below 3 × 10⁻¹⁰ einstein per second, reaching maximum values of 24% for optimized zinc porphyrin-rhenium dyad systems [3]. The inverse relationship between light intensity and quantum yield stems from inner-filter effects by one-electron reduced species of porphyrin units that possess strong absorption at excitation wavelengths [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

628.202797 g/mol

Monoisotopic Mass

628.202797 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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